Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

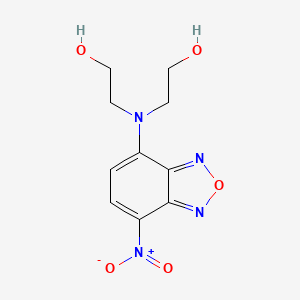

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzofurazan moiety, which imparts distinct chemical and physical properties to the compound

Preparation Methods

The synthesis of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- typically involves the reaction of ethanol with 7-nitrobenzofurazan-4-ylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzofurazan moiety plays a crucial role in these interactions, often acting as a reactive site for binding or catalysis. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or initiation of signal transduction processes.

Comparison with Similar Compounds

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- can be compared with other similar compounds, such as:

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)amino)bis-: This compound has an amino group instead of an imino group, leading to different chemical properties and reactivity.

Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)hydrazono)bis-:

The uniqueness of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in scientific research.

Biological Activity

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- (CAS Number: 58131-51-4) is a synthetic compound known for its potential biological activities, particularly in fluorescence applications and as a molecular probe in biological research. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₅ |

| Molecular Weight | 268.226 g/mol |

| Density | 1.571 g/cm³ |

| Boiling Point | 534.4 °C at 760 mmHg |

| Flash Point | 277 °C |

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- exhibits biological activity primarily through its fluorescent properties. The presence of the nitrobenzofurazan moiety enhances its ability to act as a fluorescent probe, which is useful in various biochemical assays.

Fluorescence Properties

Research indicates that compounds containing the nitrobenzofurazan group can achieve high fluorescence intensity at low concentrations. This property makes them suitable for detecting biomolecules in complex mixtures. For instance, studies have shown that derivatives of this compound can be used to label opioids and other ligands effectively .

Biological Studies and Applications

- Fluorescent Probes : The compound has been utilized as a fluorescent tag in the synthesis of novel opioids. These derivatives demonstrated significant receptor binding affinities, with IC50 values indicating potent activity at subnanomolar concentrations .

- Opioid Receptor Binding : In a study focusing on opioid receptor interactions, it was found that certain derivatives of the compound could displace [3H]Tyr-D-Ala-Gly-(Me)Phe-Gly-ol binding in monkey brain membranes. The selectivity indices for mu/delta and mu/kappa receptors were notably low, suggesting a strong preference for mu-opioid receptors .

- Biological Transport : The compound's lipophilicity plays a crucial role in its biological activity. For example, derivatives exhibited varying degrees of membrane retention and receptor binding capabilities based on their structural modifications .

Case Study 1: Synthesis and Characterization

A study published in Analytical Chemistry investigated the synthesis of a related nitrobenzofurazan derivative and its application as a fluorescent probe for peripheral-type benzodiazepine receptors. The results highlighted the compound's utility in studying receptor mechanisms due to its high quantum yield and favorable partition coefficients .

Case Study 2: Opioid Ligands

Another investigation into the binding properties of synthesized ligands derived from ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- revealed that these compounds could serve as effective molecular probes for opioid receptors. The study emphasized their potential application in drug development and neuropharmacology .

Properties

CAS No. |

58131-51-4 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |

InChI |

InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2 |

InChI Key |

UBKDUUMSZMURTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.